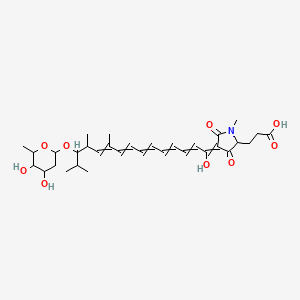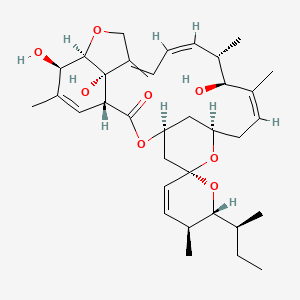
Avermectin B1a 脱糖基型
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿维菌素B1a无糖基化物是来自大环内酯类化合物阿维菌素B1a的衍生物,阿维菌素B1a由细菌阿维链霉菌产生。 阿维菌素以其有效的驱虫和杀虫特性而闻名,在农业和医药领域具有重要价值 . 阿维菌素B1a无糖基化物是通过水解阿维菌素B1a中的二糖单元形成的 .
科学研究应用
阿维菌素B1a无糖基化物在科学研究中具有广泛的应用:
化学: 用作研究大环内酯类化合物及其衍生物的模型化合物。
生物学: 研究其在抑制线虫幼虫发育中的作用.
作用机制
阿维菌素B1a无糖基化物通过与无脊椎动物神经和肌肉细胞中的谷氨酸门控氯离子通道结合而发挥作用。 这种结合增强了谷氨酸的作用,导致氯离子内流、细胞膜超极化,最终导致寄生虫麻痹和死亡 . 分子靶标包括无脊椎动物特异的氯离子通道 .
类似化合物:
- 伊维菌素
- 阿维菌素
- 多拉美汀
- 依普美汀
- 赛拉美汀
比较: 阿维菌素B1a无糖基化物是独特的,因为它具有特定的结构修饰,这些修饰增强了其杀虫和驱虫活性,同时保持了对人类和动物的低毒性 . 与其他类似化合物相比,阿维菌素B1a无糖基化物对氯离子通道具有更高的亲和力,使其在控制寄生虫方面更有效 .
生化分析
Biochemical Properties
Avermectin B1a aglycone interacts with various enzymes and proteins in biochemical reactions. It is derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis of Avermectin B1a aglycone involves several enzymes such as AveE, AveF, AveC, and AveD . These enzymes play crucial roles in the modification of the Avermectin aglycone .
Cellular Effects
Avermectin B1a aglycone has significant effects on various types of cells and cellular processes. It has been reported to inhibit nematode larval development . It does not cause paralytic activity . In Streptomyces avermitilis, the production of Avermectin B1a is linked to the morphological differentiation of the bacterium .
Molecular Mechanism
The molecular mechanism of Avermectin B1a aglycone involves several binding interactions with biomolecules and changes in gene expression. The biosynthesis of Avermectin B1a aglycone involves the cyclization between C6 and C8 to form a furan ring, catalyzed by AveE, a Cyt P450 monooxygenase . AveF, which has a keto reductase activity, catalyzes the reduction of the keto group on C5 to a hydroxyl group .
Temporal Effects in Laboratory Settings
The effects of Avermectin B1a aglycone change over time in laboratory settings. In a study, the production of Avermectin B1a in Streptomyces avermitilis was enhanced by engineering the aveC gene and precursor supply genes . This led to an increase in the B1a titer .
Metabolic Pathways
Avermectin B1a aglycone is involved in several metabolic pathways. It is a part of the biosynthesis of 12-, 14- and 16-membered macrolides . The biosynthesis involves common biomolecular intermediates, such as amino acids, sugars, fatty acids, and terpenes .
准备方法
合成路线和反应条件: 阿维菌素B1a无糖基化物的合成涉及多个步骤,包括起始单元的生物合成、聚酮合酶形成初始无糖基化物、聚酮后修饰(如氧化环化、还原和甲基化),最后是糖基化 .
工业生产方法: 阿维菌素B1a无糖基化物的工业生产通常通过发酵阿维链霉菌来实现。 可以通过基因工程提高产量,例如过表达参与β-氧化途径的基因,以及引入来自蓝藻的基因以增加前体供应 .
化学反应分析
反应类型: 阿维菌素B1a无糖基化物会发生多种化学反应,包括:
氧化: 由细胞色素P450单加氧酶等酶催化。
常用试剂和条件:
氧化: 细胞色素P450酶。
还原: NAD(P)H。
取代: 甲氧基。
相似化合物的比较
- Ivermectin
- Abamectin
- Doramectin
- Eprinomectin
- Selamectin
Comparison: Avermectin B1a aglycone is unique due to its specific structural modifications, which enhance its insecticidal and anthelmintic activities while maintaining low toxicity in humans and animals . Compared to other similar compounds, avermectin B1a aglycone has a higher affinity for chloride channels, making it more effective in controlling parasites .
属性
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-31,35-36,38H,7,12,16-18H2,1-6H3/b9-8-,21-11-,24-10?/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIYGDSWMLCR-AFVSOJIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the "Final Coupling Reactions" mentioned in one of the research papers?
A1: The research paper titled "Total Synthesis of Avermectin B1a: Final Coupling Reactions and the Total Synthesis of Avermectin B1a Aglycone" [] focuses on the final steps in chemically synthesizing Avermectin B1a. The "Final Coupling Reactions" likely refer to the joining of the Avermectin B1a aglycone (the core non-sugar part of the molecule) with the carbohydrate portion (specifically a disaccharide called oleandrose) to create the complete Avermectin B1a molecule. This is a crucial step as it mimics the natural biosynthesis and confirms the overall synthetic strategy's success. []
Q2: Can you elaborate on the significance of the "Carbohydrate Bis-Oleandrose Fragment" mentioned in the context of Avermectin B1a aglycone?
A2: The "Carbohydrate Bis-Oleandrose Fragment" is a key component of the complete Avermectin B1a molecule. This disaccharide, composed of two oleandrose sugar units, is attached to the Avermectin B1a aglycone. The research paper "Total Synthesis of Avermectin B1a: Synthesis of the Carbohydrate Bis-Oleandrose Fragment and Coupling to the Avermectin B1a Aglycone" [] likely details the specific steps involved in synthesizing this complex sugar fragment and its subsequent attachment to the aglycone. Understanding the synthesis and attachment of this carbohydrate component is critical as it can significantly influence the biological activity and pharmacological properties of the final Avermectin B1a molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/new.no-structure.jpg)

![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
![1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B1140480.png)

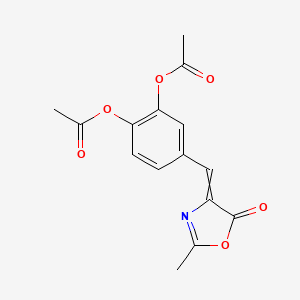
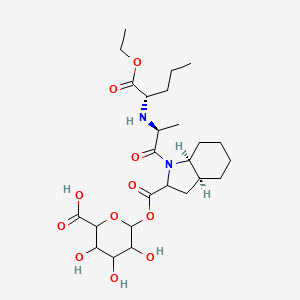
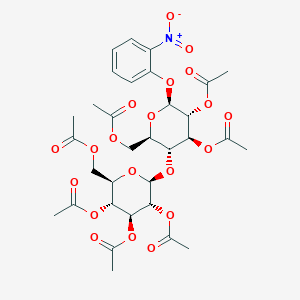
![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)

